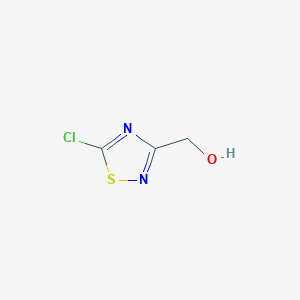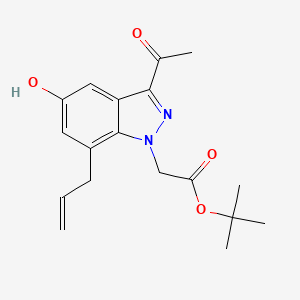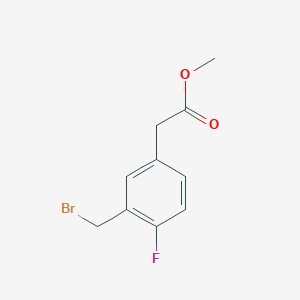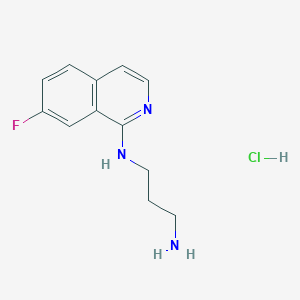![molecular formula C12H8Br2F2N2 B12839037 4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core, along with amino groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:
Bromination: The biphenyl core is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The amino groups can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.
Aplicaciones Científicas De Investigación
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the amino groups, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromooctafluorobiphenyl: Similar in structure but with more fluorine atoms.
4,4’-Difluorobiphenyl: Lacks the bromine and amino groups.
4,4’-Dibromobiphenyl: Lacks the fluorine and amino groups.
Uniqueness
4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is unique due to the combination of bromine, fluorine, and amino groups on the biphenyl core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H8Br2F2N2 |
|---|---|
Peso molecular |
378.01 g/mol |
Nombre IUPAC |
2-(2-amino-4-bromo-5-fluorophenyl)-5-bromo-4-fluoroaniline |
InChI |
InChI=1S/C12H8Br2F2N2/c13-7-3-11(17)5(1-9(7)15)6-2-10(16)8(14)4-12(6)18/h1-4H,17-18H2 |
Clave InChI |
ZILSCOHVJFGIOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)N)C2=CC(=C(C=C2N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)







![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)

![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
